molecular formula C27H33N3O3 B2453464 3-((4-benzylpiperidin-1-yl)(pyridin-4-yl)methyl)-4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one CAS No. 897611-39-1

3-((4-benzylpiperidin-1-yl)(pyridin-4-yl)methyl)-4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one

Cat. No.: B2453464
CAS No.: 897611-39-1
M. Wt: 447.579
InChI Key: GAUASNBQAGVTGD-UHFFFAOYSA-N
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Description

3-((4-benzylpiperidin-1-yl)(pyridin-4-yl)methyl)-4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one is a useful research compound. Its molecular formula is C27H33N3O3 and its molecular weight is 447.579. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

A significant aspect of the research involving compounds similar to 3-((4-benzylpiperidin-1-yl)(pyridin-4-yl)methyl)-4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one is their synthesis and structural characterization. For example, a study detailed the synthesis of bifunctional pyridine-aminopyrimidine/aminopyridine supramolecular reagents through palladium-catalyzed cross-coupling reactions, characterizing them using single-crystal X-ray crystallography to understand their hydrogen-bonding capabilities and potential in forming supramolecular assemblies (Aakeröy, Schultheiss, Desper, & Moore, 2007).

Supramolecular Chemistry

In supramolecular chemistry, understanding the intermolecular interactions is crucial. Research has been conducted on various pyridine derivatives to explore their role in molecular packing within crystals, influenced significantly by hydrogen bonding. For instance, the molecular and crystal structures of certain N-aryl-substituted 3-hydroxypyridin-4-ones were determined, revealing that these compounds form mutually hydrogen-bonded dimeric pairs, which play a vital role in their molecular packing and potentially their reactivity and interaction with biological targets (Burgess, Fawcett, Russell, & L. Zaisheng, 1998).

Biological Activity

While the specific compound this compound may not have direct studies, related structures have been explored for their biological activities. For example, derivatives of pyridin-4-yl compounds have been synthesized and evaluated for their antiarrhythmic activities, showing promising results compared to established drugs like Procaine amide and Lidocaine, indicating the potential pharmacological applications of these compounds (Abdel-Hafez, Ashraf, Mohamed-Eslam F. Mohamed, Amr, & Abdalla, 2009).

Environmental Applications

Research also extends to environmental applications, where similar pyridine derivatives have been utilized. For instance, studies on metal-organic frameworks (MOFs) incorporating pyridin-4-yl groups have shown outstanding capabilities in the selective removal of anionic dyes from aqueous solutions, demonstrating the utility of these compounds in water purification and environmental remediation (Yu et al., 2021).

Material Science

In the realm of material science, compounds with pyridin-4-yl moieties have been synthesized and characterized for their luminescent properties and liquid crystalline behavior. These studies contribute to the development of new materials with potential applications in optoelectronics and display technologies, indicating the versatility of pyridin-4-yl derivatives in various scientific and industrial fields (Ahipa, Kumar, Rao, Prasad, & Adhikari, 2014).

Properties

IUPAC Name

3-[(4-benzylpiperidin-1-yl)-pyridin-4-ylmethyl]-4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H33N3O3/c1-20-18-24(31)25(27(32)30(20)16-17-33-2)26(23-8-12-28-13-9-23)29-14-10-22(11-15-29)19-21-6-4-3-5-7-21/h3-9,12-13,18,22,26,31H,10-11,14-17,19H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAUASNBQAGVTGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1CCOC)C(C2=CC=NC=C2)N3CCC(CC3)CC4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H33N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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